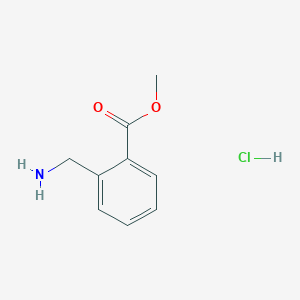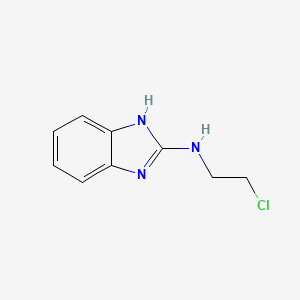
N-(2-chloroethyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This compound is not directly studied in the provided papers, but its structural relatives have been investigated for their physical, chemical, and biological properties. Benzimidazole derivatives are known for their wide range of biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzimidazole compounds has been explored under various conditions. For instance, N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine was synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Although the exact synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using different techniques. X-ray crystallography provided insights into the crystalline structure of 2-chloromethyl-1H-benzimidazole hydrochloride, revealing its monoclinic space group and the formation of an infinite chain structure through intermolecular hydrogen bonding . Similarly, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine was determined, showing a planar benzimidazole ring system and the dihedral angle between the benzimidazole and phenyl rings . These studies are crucial for understanding the conformation and potential reactivity of N-(2-chloroethyl)-1H-benzimidazol-2-amine.
Chemical Reactions Analysis
The electrochemical behavior of benzimidazole derivatives has been investigated, which is important for understanding their reactivity. The compound N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine exhibited specific electrochemical features as studied by cyclic and square wave voltammetry . These findings suggest that N-(2-chloroethyl)-1H-benzimidazol-2-amine could also exhibit interesting electrochemical properties, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations have been employed to predict optimized geometrical structures, vibrational frequencies, and molecular orbitals . These computational studies are complemented by experimental techniques such as NMR, FT-IR, and UV/vis spectroscopy, providing a comprehensive understanding of the compounds' properties. The biological activity of these compounds has also been assessed, showing significant antibacterial properties . These analyses are indicative of the properties that N-(2-chloroethyl)-1H-benzimidazol-2-amine may possess, although direct studies on this specific compound would be required for a definitive characterization.
科学的研究の応用
Structural Studies and Biological Activity
N-(2-chloroethyl)-1H-benzimidazol-2-amine and its derivatives have been extensively studied for their structural characteristics using various physico-chemical techniques. Such compounds have shown high biological activity, notably in inhibiting the metabolic growth of bacteria. These findings are significant for understanding the structural basis of their biological activities (Abdel Ghani & Mansour, 2012).
Synthesis and Anticancer Potential
The synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine derivatives, particularly in relation to Pd(II) and Pt(II) complexes, has been explored for potential anticancer applications. These compounds have been synthesized and characterized using various methods, and preliminary studies suggest their utility as potential anticancer agents (Ghani & Mansour, 2011).
Electrochemical Behavior and Temperature Influence
The electrochemical characteristics of N-(2-chloroethyl)-1H-benzimidazol-2-amine have been investigated, with studies focusing on how temperature affects its properties. Such research provides valuable insights into the physical and chemical behavior of this compound under various conditions (Servi, Genç, & Saydam, 2012).
Corrosion Inhibition
Interestingly, certain benzimidazole derivatives, including N-(2-chloroethyl)-1H-benzimidazol-2-amine, have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel. These studies contribute to a better understanding of their potential industrial applications (Tang et al., 2013).
pH Sensing Applications
Additionally, N-(2-chloroethyl)-1H-benzimidazol-2-amine has been used in the synthesis of compounds with high chemosensor activity, particularly in relation to hydrogen cations. This indicates its potential application in the development of effective pH sensors (Tolpygin et al., 2012).
作用機序
Target of Action
N-(2-chloroethyl)-1H-benzimidazol-2-amine, also known as mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents . It primarily targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction with its targets results in changes at the molecular level, disrupting the normal function of the cell and leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .
Pharmacokinetics
The pharmacokinetics of mechlorethamine and similar compounds have been studied, with half-lives of around 1.1 to 1.2 hours reported . The compound is rapidly metabolized, with the major route being sequential oxidative dechloroethylation of the nitrogen mustard moiety to the relatively non-toxic half mustard .
Result of Action
The molecular and cellular effects of mechlorethamine’s action are significant. It causes severe gastrointestinal and bone marrow damage . It has been used effectively in treating lymphoid malignancies such as Hodgkin’s disease, lymphosarcoma, chronic myelocytic leukemia, polycythemia vera, and bronchogenic carcinoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mechlorethamine. For instance, the presence of other chemicals in the environment can affect the compound’s adsorption behavior
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNALGLNPRIOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378274 |
Source


|
| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
CAS RN |
84797-54-6 |
Source


|
| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
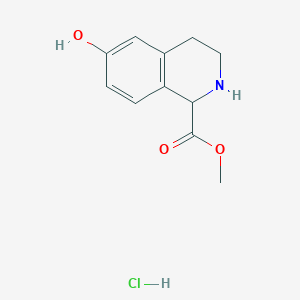


![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
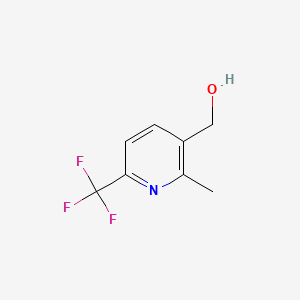


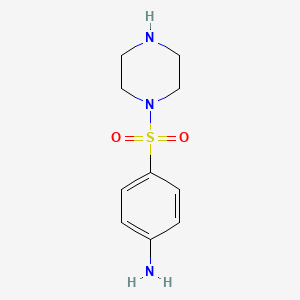
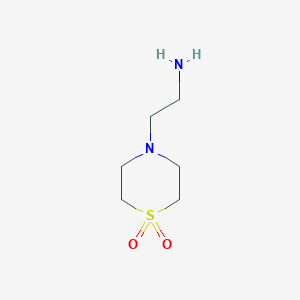
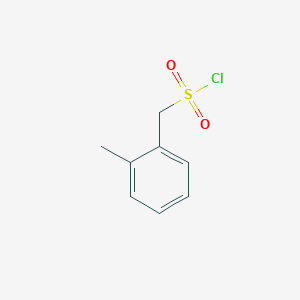
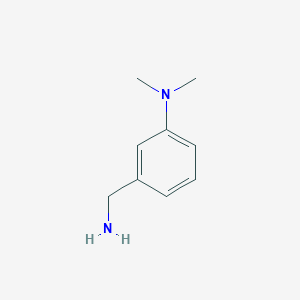
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
